molecular formula C8H16O3 B13617758 4,4-Diethoxybut-2-en-1-ol

4,4-Diethoxybut-2-en-1-ol

Cat. No.: B13617758
M. Wt: 160.21 g/mol
InChI Key: SKMOVPLFPBVYIR-AATRIKPKSA-N
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Description

4,4-Diethoxybut-2-en-1-ol is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes both an enol and an ether functional group. This compound is of interest in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxybut-2-en-1-ol typically involves the reaction of 2-bromo-4,4-diethoxybut-1-ene with suitable nucleophiles. One common method is the allylation of α-hydroxy Schiff bases with 2-substituted functionalized allyl bromides . This reaction can be carried out using indium or zinc as catalysts under Barbier reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxybut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the bromine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields saturated alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Diethoxybut-2-en-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,4-Diethoxybut-2-en-1-ol involves its interaction with various molecular targets. The enol group can participate in hydrogen bonding and other interactions, while the ether groups provide stability and solubility. These properties make it a valuable intermediate in organic synthesis, facilitating the formation of carbon-carbon bonds and other key reactions.

Comparison with Similar Compounds

Uniqueness: 4,4-Diethoxybut-2-en-1-ol is unique due to its combination of enol and ether functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic applications where both properties are desired.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-4,4-diethoxybut-2-en-1-ol

InChI

InChI=1S/C8H16O3/c1-3-10-8(11-4-2)6-5-7-9/h5-6,8-9H,3-4,7H2,1-2H3/b6-5+

InChI Key

SKMOVPLFPBVYIR-AATRIKPKSA-N

Isomeric SMILES

CCOC(/C=C/CO)OCC

Canonical SMILES

CCOC(C=CCO)OCC

Origin of Product

United States

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